4-fluoro-N-(furan-2-ylmethyl)-2-methylaniline
Overview
Description
The compound “4-fluoro-N-(furan-2-ylmethyl)-3-nitrobenzamide” is similar to the one you’re asking about . It has a molecular formula of C12H9FN2O4 and a molecular weight of 264.21 .
Molecular Structure Analysis
The molecular structure of “4-fluoro-N-(furan-2-ylmethyl)-3-nitrobenzamide” includes a benzene ring substituted with a fluoro group, a nitro group, and a furan-2-ylmethyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of “4-fluoro-N-(furan-2-ylmethyl)-3-nitrobenzamide” include a boiling point of 435.9±45.0 °C and a density of 1.395±0.06 g/cm3 .Scientific Research Applications
Crystallographic Analysis
The compound 4-fluoro-N-(furan-2-ylmethyl)-2-methylaniline and similar fluoro-substituted compounds have been a subject of interest in crystallographic studies. For instance, a study has analyzed the crystal structure of a related compound, featuring a central furan ring with various substituents, including fluorine. This study highlighted the significance of intra and intermolecular hydrogen bond interactions and the influence of these interactions on the bond distances, angles, and torsion angles, providing insights into the structural aspects of such compounds (Jasinski et al., 2009).
Synthetic Chemistry
Fluoro-substituted compounds like this compound are pivotal in synthetic chemistry. They are synthesized via various chemical reactions and are used as intermediates in the production of more complex molecules. For instance, fluoro-substituted 3-cyano-2-methyl-benzo[b]furans have been synthesized using microwave-induced tandem intramolecular Wittig and Claisen rearrangement reactions, showcasing the compound's role in the synthesis of novel organic molecules (Ramarao et al., 2004).
Catalysis and Chemical Transformations
Fluoro-functionalized compounds have been used in catalysis, demonstrating their versatility in chemical transformations. A study highlights the use of a fluoro-functionalized polymeric N-heterocyclic carbene-Zn complex in catalyzing the formylation and methylation of amines, showing high activity and stability, indicating the potential of fluoro-functionalized compounds in catalytic applications (Yang et al., 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-fluoro-N-(furan-2-ylmethyl)-2-methylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO/c1-9-7-10(13)4-5-12(9)14-8-11-3-2-6-15-11/h2-7,14H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYDRJROPUTKBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NCC2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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